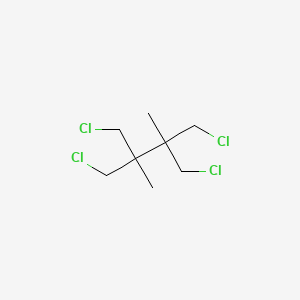
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane is a chlorinated organic compound with the molecular formula C8H14Cl4 It is characterized by the presence of two dichloromethyl groups attached to a dimethylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane typically involves the chlorination of 2,3-dimethylbutane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,4-positions and the formation of dichloromethyl groups at the 2,3-positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorine and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing chlorine atoms.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1,4-dihydroxy-2,3-bis(hydroxymethyl)-2,3-dimethylbutane.
Oxidation: Formation of 1,4-dichloro-2,3-dimethylbutane-2,3-dione.
Reduction: Formation of 2,3-dimethylbutane.
科学的研究の応用
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound’s reactivity is influenced by the presence of electron-withdrawing chlorine atoms, which enhance its electrophilic nature.
類似化合物との比較
1,4-Dichlorobutane: Similar in structure but lacks the dichloromethyl groups.
2,3-Dichloro-2,3-dimethylbutane: Similar in structure but lacks the 1,4-dichloromethyl groups.
1,4-Dibromo-2,3-bis(bromomethyl)-2,3-dimethylbutane: Similar in structure but with bromine atoms instead of chlorine.
特性
CAS番号 |
64833-29-0 |
|---|---|
分子式 |
C8H14Cl4 |
分子量 |
252.0 g/mol |
IUPAC名 |
1,4-dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane |
InChI |
InChI=1S/C8H14Cl4/c1-7(3-9,4-10)8(2,5-11)6-12/h3-6H2,1-2H3 |
InChIキー |
QQYMMCWOHSZSDH-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(CCl)C(C)(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
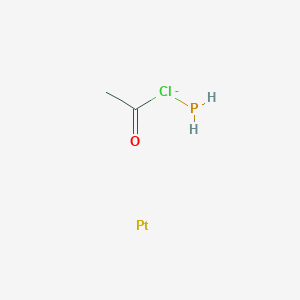

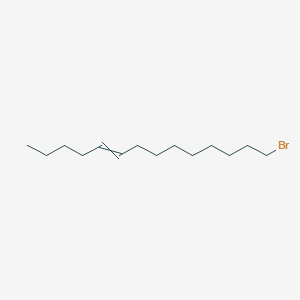
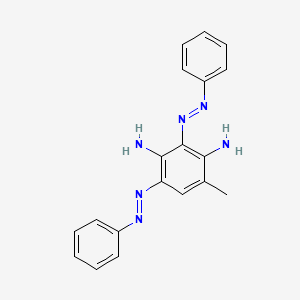

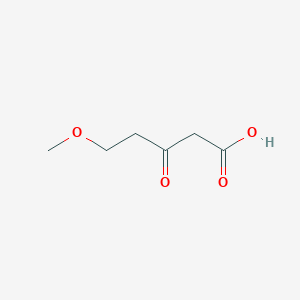
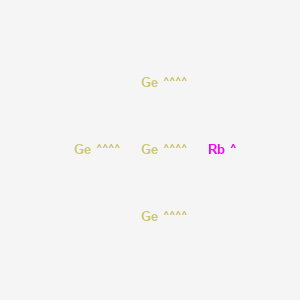
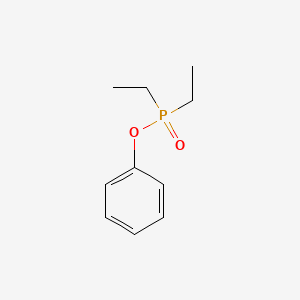

![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
